
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone
Vue d'ensemble
Description
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone, also known as AMMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AMMC is a derivative of pyridinone and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone is not fully understood. However, it has been suggested that 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone may inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone can inhibit the growth of different bacterial and fungal strains. It has also been found to have antiviral activity against certain viruses. In vivo studies have shown that 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone can inhibit the growth of cancer cells in animal models. However, more research is needed to fully understand the biochemical and physiological effects of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone in lab experiments is its potential as a broad-spectrum antimicrobial and anticancer agent. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of information on the mechanism of action of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone. Another limitation is the potential toxicity of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone. One direction is the investigation of the mechanism of action of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone. Another direction is the optimization of the synthesis method of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone to improve its yield and purity. Additionally, the potential use of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone as a building block for the synthesis of new materials should be explored. Finally, the potential use of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone as a pesticide should be investigated further.
Applications De Recherche Scientifique
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been studied for its potential use as a pesticide. In material science, 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
5-acetyl-6-methyl-3-(morpholine-4-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8-10(9(2)16)7-11(12(17)14-8)13(18)15-3-5-19-6-4-15/h7H,3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKFKHOOUVFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N2CCOCC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methyl-3-(morpholin-4-ylcarbonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



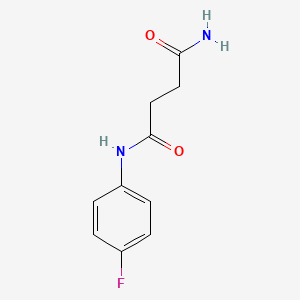
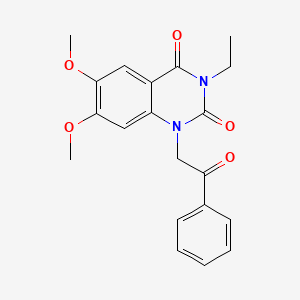
![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
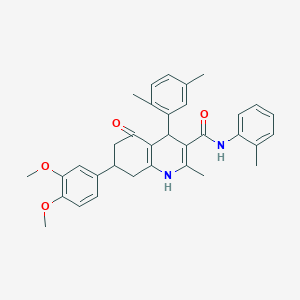
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)


![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
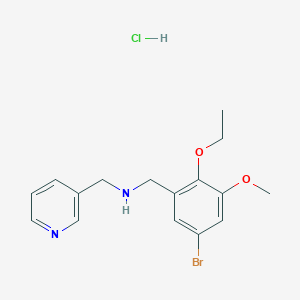
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
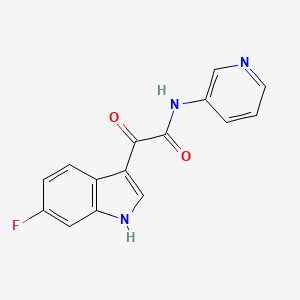
![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)